Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate
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Overview
Description
Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate is a specialized organophosphorus compound characterized by its unique structure, which includes perfluorinated alkyl chains. This compound is known for its exceptional chemical stability and hydrophobic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate typically involves the reaction of perfluorohexadecyl ethyl alcohol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce perfluorohexadecyl ethyl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form perfluorohexadecyl ethyl phosphate.
Substitution: The compound can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions at elevated temperatures.
Oxidation: Conducted using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves the use of nucleophiles like amines or alcohols under mild conditions
Major Products Formed
Hydrolysis: Perfluorohexadecyl ethyl alcohol and phosphoric acid.
Oxidation: Perfluorohexadecyl ethyl phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid bilayers due to its hydrophobic properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of water-repellent coatings, lubricants, and specialty polymers .
Mechanism of Action
The mechanism of action of Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate involves its interaction with hydrophobic surfaces and molecules. The perfluorinated alkyl chains provide strong hydrophobic interactions, allowing the compound to form stable monolayers and bilayers. This property is exploited in various applications, such as creating water-repellent surfaces and stabilizing emulsions .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctanesulfonic Acid (PFOS)
- Perfluorodecanoic Acid (PFDA)
Uniqueness
Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate stands out due to its longer perfluorinated alkyl chains, which provide enhanced hydrophobicity and stability compared to shorter-chain compounds like PFOA and PFOS. This makes it particularly useful in applications requiring extreme chemical resistance and low surface energy .
Properties
Molecular Formula |
C36H9F66O4P |
---|---|
Molecular Weight |
1790.3 g/mol |
IUPAC Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C36H9F66O4P/c1-3(5(37,38)7(41,42)9(45,46)11(49,50)13(53,54)15(57,58)17(61,62)19(65,66)21(69,70)23(73,74)25(77,78)27(81,82)29(85,86)31(89,90)33(93,94)35(97,98)99)105-107(103,104)106-4(2)6(39,40)8(43,44)10(47,48)12(51,52)14(55,56)16(59,60)18(63,64)20(67,68)22(71,72)24(75,76)26(79,80)28(83,84)30(87,88)32(91,92)34(95,96)36(100,101)102/h3-4H,1-2H3,(H,103,104) |
InChI Key |
QRHAWHKSPZLYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC(C)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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